molecular formula C7H10NO+ B14639532 Pyridinium, 3-methoxy-1-methyl- CAS No. 54560-57-5

Pyridinium, 3-methoxy-1-methyl-

Cat. No.: B14639532
CAS No.: 54560-57-5
M. Wt: 124.16 g/mol
InChI Key: UDJAZTVANVDKHA-UHFFFAOYSA-N
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Description

Pyridinium, 3-methoxy-1-methyl-, is a cationic heterocyclic compound featuring a positively charged nitrogen atom in its pyridine ring. The structure includes a methoxy (-OCH₃) group at the 3-position and a methyl (-CH₃) group at the 1-position.

Properties

IUPAC Name

3-methoxy-1-methylpyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10NO/c1-8-5-3-4-7(6-8)9-2/h3-6H,1-2H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJAZTVANVDKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1=CC=CC(=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10NO+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391050
Record name Pyridinium, 3-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54560-57-5
Record name Pyridinium, 3-methoxy-1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 3-methoxy-1-methyl- can be achieved through several methods. One common method involves the condensation reaction of 3-methoxybenzaldehyde with methylpyridine in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of Pyridinium, 3-methoxy-1-methyl- often involves large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent evaporation and recrystallization are commonly employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridinium, 3-methoxy-1-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pyridinium, 3-methoxy-1-methyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridinium, 3-methoxy-1-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the methoxy and methyl groups influences its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Pyridinium Salts vs. Neutral Pyridines

  • Charge Effects : Unlike neutral pyridines (e.g., 3-Iodo-2-methoxy-5-methylpyridine ), pyridinium salts carry a positive charge, enhancing solubility in polar solvents and ionic interactions.
  • Substituent Influence : The methoxy group in 3-methoxy-1-methylpyridinium is electron-donating, which may stabilize the cation through resonance, contrasting with electron-withdrawing groups (e.g., -Cl in pyridinium chlorochromate, PCC) that increase electrophilicity .

Comparison with Other Pyridinium Derivatives

  • Pyridinium Chlorochromate (PCC) : PCC’s chlorochromate counterion enables strong oxidative properties, whereas 3-methoxy-1-methylpyridinium’s substituents may favor applications in catalysis or ionic liquids due to reduced redox activity .
  • This difference impacts toxicity and biological interactions .

Photophysical Behavior

Studies on pyridinium porphyrins (e.g., N-methylpyridyl porphyrins) reveal that cationic substituents enhance singlet oxygen generation, critical for photodynamic antimicrobial chemotherapy (PACT). The methoxy group in 3-methoxy-1-methylpyridinium may alter absorption spectra compared to imidazolium porphyrins, which exhibit superior bactericidal activity against S. aureus and E. coli .

Solubility and Stability

  • Methoxy Group: Enhances hydrophilicity compared to phenyl-substituted pyridinium derivatives (e.g., 1-methyl-3-phenylpyridinones used in pesticides ).
  • Steric Effects : The methyl group at the 1-position may reduce steric hindrance compared to bulkier substituents (e.g., tert-butyldimethylsilyloxy groups in catalog compounds ).

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